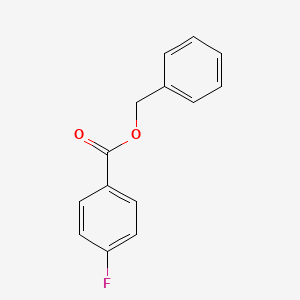
Benzyl 4-fluorobenzoate
Vue d'ensemble
Description
Benzyl 4-fluorobenzoate is a useful research compound. Its molecular formula is C14H11FO2 and its molecular weight is 230.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Analyse Des Réactions Chimiques
Hydrolysis and Biodegradation Pathways
Benzyl 4-fluorobenzoate undergoes hydrolysis under both acidic/basic conditions and enzymatic action, yielding 4-fluorobenzoic acid and benzyl alcohol.
Chemical Hydrolysis
-
Acidic Conditions : Protonation of the ester carbonyl facilitates nucleophilic attack by water, leading to cleavage of the ester bond.
-
Basic Conditions : Saponification generates the 4-fluorobenzoate anion and benzyl alcohol.
Enzymatic Degradation
Pseudomonad strains (e.g., Pseudomonas putida IE653) metabolize this compound via intermediate hydrolysis to 4-fluorobenzoic acid (4FBZ) and further defluorination (Table 1) .
Table 1. Metabolites from 4-Fluorobenzoate Biodegradation
| Strain | Metabolites Detected | Key Intermediate |
|---|---|---|
| P. putida | 4-Fluorobenzoic acid, 3-Fluoromuconate | 4-Fluorocatechol |
| T. aromatica | Benzoyl-CoA, HF (via 4-F-BzCoA) | 4-F-BzCoA |
In Thauera aromatica, ATP-dependent class I benzoyl-CoA reductase (BCR) catalyzes reductive defluorination of 4-fluorobenzoyl-CoA (4-F-BzCoA) to benzoyl-CoA (BzCoA) and HF, with a K<sub>m</sub> of 97 μM for 4-F-BzCoA .
Transborylation-Mediated Catalytic Reactions
This compound participates in transborylation reactions using 9-borabicyclo[3.3.1]nonane (H-B-9-BBN) as a catalyst, enabling C–F and C–O bond activation.
C–F Arylation
H-B-9-BBN facilitates Friedel-Crafts-type arylation of benzyl fluorides with arenes via B–F/B–H transborylation. For example, 4-(tert-butyl)benzyl fluoride reacts with benzene derivatives to form diarylmethanes (Table 2) .
Table 2. Catalytic C–F Arylation of Benzyl Fluorides
| Substrate | Arene | Product Yield (%) | Selectivity (para:ortho:meta) |
|---|---|---|---|
| 4-(tert-Butyl)benzyl fluoride | d<sup>6</sup>-Benzene | 95 | >20:1 |
| 4-Chlorobenzyl fluoride | Toluene | 82 | 15:1 |
Key steps include:
-
Fluoride Abstraction : H-B-9-BBN coordinates to the benzyl fluoride, generating a carbocation intermediate.
-
Arenium Ion Formation : Nucleophilic attack by the arene forms a Wheland intermediate.
-
Deprotonation : Fluoroborohydride deprotonates the intermediate, releasing H<sub>2</sub>.
-
Transborylation : FBpin regenerates H-B-9-BBN via B–F/B–H exchange (ΔG = −12.4 kcal/mol) .
Esterification via B–O Transborylation
H-B-9-BBN catalyzes the dehydrocoupling of carboxylic acids with HBpin to form acyloxyboronic esters (e.g., 4-fluorobenzoate-Bpin), which react with alkyl fluorides to yield esters like this compound (Scheme 1) .
Scheme 1. Mechanistic Pathway for C–F Esterification
-
Dehydrocoupling : H-B-9-BBN reacts with 4-fluorobenzoic acid to form acyloxy-B-9-BBN.
-
B–O Transborylation : Acyloxy-B-9-BBN exchanges with HBpin, generating 4-fluorobenzoate-Bpin.
-
C–F Esterification : 4-fluorobenzoate-Bpin reacts with benzyl fluoride, releasing FBpin and forming this compound (k = 0.15 min<sup>−1</sup> at 30°C) .
Table 3. Substrate Scope for C–F Esterification
| Alkyl Fluoride | Carboxylic Acid | Product Yield (%) |
|---|---|---|
| 4-(tert-Butyl)benzyl fluoride | 4-Fluorobenzoic acid | 88 |
| 1-Adamantyl fluoride | N-Boc-proline | 73 |
Stability and Functional Group Tolerance
This compound exhibits stability toward electron-withdrawing groups (e.g., nitro, trifluoromethoxy) but is unreactive with strongly coordinating arenes (e.g., pyridine). The C–F bond remains intact under mild conditions but undergoes cleavage in enzymatic or high-temperature catalytic systems .
Propriétés
Numéro CAS |
59986-44-6 |
|---|---|
Formule moléculaire |
C14H11FO2 |
Poids moléculaire |
230.23 g/mol |
Nom IUPAC |
benzyl 4-fluorobenzoate |
InChI |
InChI=1S/C14H11FO2/c15-13-8-6-12(7-9-13)14(16)17-10-11-4-2-1-3-5-11/h1-9H,10H2 |
Clé InChI |
CNTWNLQFUTWHID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F |
SMILES canonique |
C1=CC=C(C=C1)COC(=O)C2=CC=C(C=C2)F |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details










Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













